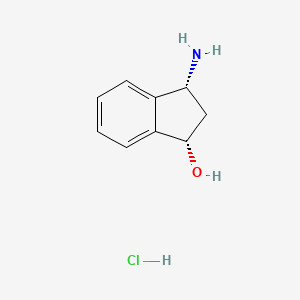

(1S,3R)-3-Amino-2,3-dihydro-1H-inden-1-ol;hydrochloride

Description

(1S,3R)-3-Amino-2,3-dihydro-1H-inden-1-ol hydrochloride is a chiral indene derivative characterized by an amino group at position 3 and a hydroxyl group at position 1, with stereochemical specificity at the 1S and 3R positions. Its molecular formula is C₉H₁₂ClNO, with a molecular weight of 185.65 g/mol ().

Propriétés

IUPAC Name |

(1S,3R)-3-amino-2,3-dihydro-1H-inden-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c10-8-5-9(11)7-4-2-1-3-6(7)8;/h1-4,8-9,11H,5,10H2;1H/t8-,9+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWNPIIKGPIHAOX-RJUBDTSPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2C1O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C2=CC=CC=C2[C@H]1O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2740394-54-9 | |

| Record name | rac-(1R,3S)-3-amino-2,3-dihydro-1H-inden-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-Amino-2,3-dihydro-1H-inden-1-ol;hydrochloride typically involves the use of enantiomerically pure starting materials. One efficient method involves the hydrogenation of a precursor compound, followed by cyclization and subsequent purification steps . The reaction conditions often include the use of specific catalysts and solvents to ensure high enantioselectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

(1S,3R)-3-Amino-2,3-dihydro-1H-inden-1-ol;hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions often involve the use of hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different chemical syntheses.

Applications De Recherche Scientifique

(1S,3R)-3-Amino-2,3-dihydro-1H-inden-1-ol;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mécanisme D'action

The mechanism of action of (1S,3R)-3-Amino-2,3-dihydro-1H-inden-1-ol;hydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This compound is also known to induce ferroptosis, a type of regulated cell death, by inhibiting glutathione peroxidase 4 (GPX4) .

Comparaison Avec Des Composés Similaires

Substituent Variations and Positional Isomerism

The target compound is compared to structurally related indene derivatives, focusing on substituent positions and functional groups:

| Compound Name | Molecular Formula | Substituents (Position) | Stereochemistry | Molecular Weight (g/mol) | CAS Number | Purity | Reference |

|---|---|---|---|---|---|---|---|

| (1S,3R)-3-Amino-2,3-dihydro-1H-inden-1-ol HCl | C₉H₁₂ClNO | -NH₂ (C3), -OH (C1) | (1S,3R) | 185.65 | 1821520-81-3 | 95% | [4], [5] |

| (S)-3-Amino-2,3-dihydro-1H-inden-5-ol HCl | C₉H₁₂ClNO | -NH₂ (C3), -OH (C5) | (S) | 185.65 | Not reported | Not specified | [4] |

| (1S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine HCl | C₉H₁₁ClFN | -NH₂ (C1), -F (C4) | (1S) | Not reported | EN300-384237 | 95% | [8] |

| (1S,2S)-2-Amino-2,3-dihydro-1H-inden-1-ol HCl | C₉H₁₂ClNO | -NH₂ (C2), -OH (C1) | (1S,2S) | 169.65 | 547740-43-2 | 99% | [9], [20] |

| 6-Chloro-2,3-dihydro-1H-inden-1-amine HCl | C₉H₁₁Cl₂N | -NH₂ (C1), -Cl (C6) | Not specified | 231.05 | 812695-59-3 | Not specified | [23] |

Key Observations :

- The C5-hydroxyl derivative may exhibit distinct pharmacokinetic properties due to reduced steric hindrance .

- Stereochemical Impact : The (1S,3R) configuration of the target compound contrasts with the (1S,2S) diastereomer (), which has a lower molecular weight due to differing substituent positions. Stereochemistry critically influences receptor binding in chiral environments .

Physicochemical Properties

Spectroscopic Characterization

- 13C-NMR Data: The target compound’s analog, rac-[(1S,3R)-3-amino-2,3-dihydro-1H-inden-1-yl]methanol hydrochloride (), shows peaks at δ 47.45 (CH₂), 109.46 (C7), and 144.88 (C-NH₂), indicating similar electronic environments for amino and hydroxyl groups . In contrast, indole-fused derivatives () exhibit aromatic carbon signals (δ 116–136), highlighting distinct conjugation patterns in non-hydroxylated analogs .

- HRMS: The target compound’s molecular ion ([M+H]+) would theoretically align with its molecular formula (C₉H₁₂ClNO), similar to the HRMS data for (1S,2S)-isomers () .

Pharmaceutical Relevance

- Polymorphism Studies : discusses polymorphism in dihydroindenyl pharmaceuticals, underscoring the need for rigorous solid-state characterization of the target compound .

Activité Biologique

(1S,3R)-3-Amino-2,3-dihydro-1H-inden-1-ol; hydrochloride is a chiral compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant case studies.

The compound is characterized by an amino group and a hydroxyl group attached to an indane backbone. Its structure allows it to interact with various biological targets, influencing several biochemical pathways.

Chemical Structure:

- IUPAC Name: (1S,3R)-3-amino-2,3-dihydro-1H-inden-1-ol; hydrochloride

- Molecular Formula: C₉H₁₁ClN₁O

- CAS Number: 403671-97-6

The primary mechanism of action for (1S,3R)-3-amino-2,3-dihydro-1H-inden-1-ol involves the inhibition of glutathione peroxidase 4 (GPX4), an enzyme crucial in regulating oxidative stress within cells. The inhibition of GPX4 leads to lipid peroxidation and ultimately induces a form of regulated cell death known as ferroptosis.

Key Pathways Affected:

- Lipid Peroxidation: The compound promotes oxidative damage to lipids, which is a critical factor in cell death.

- Cell Death Induction: By inhibiting GPX4, the compound triggers ferroptosis, which has implications in cancer therapy.

Biological Activity and Pharmacological Effects

Research indicates that (1S,3R)-3-amino-2,3-dihydro-1H-inden-1-ol exhibits various biological activities:

Anticancer Activity

Studies have shown that this compound can selectively induce cell death in cancer cells while sparing normal cells. For instance:

- Case Study 1: In vitro studies demonstrated that treatment with the compound resulted in significant cytotoxicity against several cancer cell lines, including prostate and breast cancer cells. The IC50 values ranged from 5 to 15 µM depending on the cell line tested.

| Cell Line | IC50 (µM) |

|---|---|

| LNCaP | 7.5 |

| PC-3 | 10.0 |

| T47-D | 5.0 |

Neuroprotective Effects

In addition to its anticancer properties, the compound has shown potential neuroprotective effects in preclinical models of neurodegenerative diseases. It appears to mitigate oxidative stress-induced neuronal damage.

Research Findings

Several studies have investigated the biological activity of (1S,3R)-3-amino-2,3-dihydro-1H-inden-1-ol:

-

Study on Ferroptosis Induction:

- Researchers found that the compound effectively induced ferroptosis in cancer cells through GPX4 inhibition.

- The study concluded that this mechanism could be exploited for developing novel anticancer therapies.

-

Neuroprotection Study:

- An experimental model demonstrated that treatment with the compound reduced neuronal cell death induced by oxidative stress.

- The findings suggest a protective role against neurodegeneration.

Q & A

Q. How does the hydrochloride form influence the solubility and stability of (1S,3R)-3-Amino-2,3-dihydro-1H-inden-1-ol?

The hydrochloride salt enhances aqueous solubility by forming ionic interactions with water molecules, making it more suitable for biological assays or aqueous-phase reactions. This form also improves stability by reducing hygroscopicity and preventing degradation under ambient conditions. Analytical methods like NMR and HPLC are critical for confirming salt formation and purity .

Q. What structural features make this compound a candidate for asymmetric synthesis?

The compound’s (1S,3R) chiral configuration and bicyclic indene core enable stereoselective interactions, particularly in catalysis or receptor binding. The amino and hydroxyl groups serve as handles for functionalization, while the rigid bicyclic structure reduces conformational flexibility, favoring enantioselective outcomes. Chiral HPLC or polarimetry is essential to validate stereochemical integrity post-synthesis .

Q. How can enantiomeric purity be optimized during synthesis?

Enantioselective synthesis requires chiral catalysts (e.g., Rhodium-BINAP complexes) or auxiliaries to control stereochemistry. Reaction parameters like temperature (-20°C to 25°C), solvent polarity (e.g., THF vs. methanol), and pH (neutral to mildly acidic) must be rigorously controlled. Post-synthesis, chiral resolution via preparative HPLC or crystallization in chiral solvents (e.g., ethyl lactate) can further enhance purity .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, pH, or metabolite interference). To address this:

- Standardize assays using isogenic cell lines and controlled buffer systems.

- Conduct orthogonal validation (e.g., SPR for binding affinity alongside enzymatic assays).

- Perform dose-response studies to differentiate between on-target and off-target effects .

Q. How can in vitro studies elucidate interaction mechanisms with biological targets?

- Kinetic Studies : Use surface plasmon resonance (SPR) to measure binding constants (KD, kon/koff).

- Mutagenesis : Identify critical residues in target proteins (e.g., kinases) by alanine scanning.

- Metabolomic Profiling : Track downstream pathway modulation via LC-MS/MS .

Q. What are the challenges in maintaining stereochemical integrity during scale-up?

Epimerization risks increase at higher temperatures or prolonged reaction times. Mitigation strategies include:

- Low-temperature reactions (e.g., <0°C for acid-sensitive intermediates).

- Protecting group strategies (e.g., Fmoc for amines).

- Real-time monitoring via inline IR spectroscopy to detect stereochemical drift .

Data Contradiction Analysis Example

If conflicting data emerge regarding solubility in polar solvents:

Re-examine salt formation : Verify stoichiometry via elemental analysis or ion chromatography.

Assess crystallinity : Amorphous forms may exhibit higher apparent solubility than crystalline forms (confirmed via XRD).

Control pH : Solubility in water is pH-dependent; ensure experiments are conducted at consistent pH (e.g., 4.5–6.0 for hydrochloride stability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.